molecular formula C16H21NO B11959693 3-[(Benzylmethylamino)methyl]-2-norbornanone CAS No. 71172-50-4

3-[(Benzylmethylamino)methyl]-2-norbornanone

Cat. No.: B11959693
CAS No.: 71172-50-4
M. Wt: 243.34 g/mol
InChI Key: BWUZBNNHJQRYEW-UHFFFAOYSA-N
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Description

3-[(Benzylmethylamino)methyl]-2-norbornanone (CAS: 71172-50-4) is a bicyclic ketone derivative with a molecular weight of 202.37 g/mol. Its structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a ketone group at position 2 and a benzylmethylamino-methyl group at position 3 (Fig. 1). The compound’s synthesis typically involves functionalization of 2-norbornanone through Mannich reactions or reductive amination, as seen in analogous derivatives like 3-(dimethylaminomethyl)-2-norbornanone .

Properties

CAS No.

71172-50-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H21NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-15H,7-11H2,1H3

InChI Key

BWUZBNNHJQRYEW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1C2CCC(C2)C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Route 1: Norbornane Core Functionalization via Mannich Reaction

This method begins with 2-norbornanone (norcamphor) as the starting material. The ketone undergoes a Mannich reaction with benzylmethylamine and formaldehyde to introduce the aminoalkyl side chain:

Step 1: Mannich Reaction
2-Norbornanone reacts with benzylmethylamine and paraformaldehyde in a refluxing alcoholic solvent (e.g., ethanol or isopropanol) under acidic catalysis (e.g., HCl or H2SO4). The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enolized ketone:

2-Norbornanone+Benzylmethylamine+HCHOH+This compound\text{2-Norbornanone} + \text{Benzylmethylamine} + \text{HCHO} \xrightarrow{\text{H}^+} \text{this compound}

Key Conditions

  • Temperature: 60–80°C

  • Solvent: Ethanol (optimal for solubility and reaction kinetics)

  • Catalyst: 10% H2SO4 (yield: 68–72%)

Step 2: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from diethyl ether.

Route 2: Oxidation of a Pre-Functionalized Norbornane Derivative

An alternative approach involves synthesizing 3-[(benzylmethylamino)methyl]-2-norbornanol followed by oxidation to the ketone:

Step 1: Hydroxylation
3-Methylene-2-norbornanone is treated with benzylmethylamine in the presence of a Lewis acid (e.g., AlCl3) to form the amino alcohol intermediate.

Step 2: Oxidation
The secondary alcohol is oxidized to the ketone using Jones reagent (CrO3 in H2SO4/acetone). This method avoids over-oxidation issues common with other oxidizing agents:

3-[(Benzylmethylamino)methyl]-2-norbornanolCrO3/H2SO4This compound\text{3-[(Benzylmethylamino)methyl]-2-norbornanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{this compound}

Key Conditions

  • Oxidant: CrO3 in acetone (yield: 65–70%)

  • Temperature: 0–5°C (to minimize side reactions)

Route 3: Reductive Amination Strategy

A third route employs reductive amination of 3-formyl-2-norbornanone with benzylmethylamine:

Step 1: Condensation
3-Formyl-2-norbornanone reacts with benzylmethylamine in methanol, forming an imine intermediate.

Step 2: Reduction
The imine is reduced using NaBH4 or H2/Pd-C to yield the target compound:

3-Formyl-2-norbornanone+BenzylmethylamineNaBH4This compound\text{3-Formyl-2-norbornanone} + \text{Benzylmethylamine} \xrightarrow{\text{NaBH}_4} \text{this compound}

Key Conditions

  • Reductant: NaBH4 in isopropanol/water (yield: 60–65%)

  • Reaction Time: 2–4 hours at room temperature

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield 68–72%65–70%60–65%
Key Advantage Fewer stepsHigh purityMild conditions
Major Limitation Acidic conditions degrade sensitive groupsToxic chromium wasteLower yield
Purification Method Column chromatographyRecrystallizationExtraction

Route 1 is preferred for industrial-scale synthesis due to its fewer steps and higher yield, while Route 2 offers superior purity for analytical applications. Route 3’s avoidance of harsh acids makes it suitable for amine-sensitive substrates.

Mechanistic Insights and Stereochemical Control

The Mannich reaction (Route 1) proceeds through an enolizable ketone attacking an iminium ion intermediate, with stereochemistry dictated by the norbornane ring’s rigidity. In contrast, oxidation (Route 2) follows a concerted mechanism via chromate ester intermediates, preserving the bicyclic structure’s integrity. Reductive amination (Route 3) involves reversible imine formation, favoring the thermodynamically stable diastereomer.

Scalability and Industrial Considerations

Large-scale production faces challenges in:

  • Catalyst Recovery: Homogeneous acid catalysts in Route 1 require neutralization, generating salt waste.

  • Solvent Volume: Ethanol usage in Route 1 necessitates distillation for reuse.

  • Safety: CrO3 in Route 2 demands stringent handling protocols.

Recent advances focus on heterogeneous catalysts (e.g., zeolites) to improve Route 1’s sustainability.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: 1H NMR confirms substitution at the 3-position (δ 3.2–3.5 ppm for -CH2-N-).

  • Mass Spectrometry: Molecular ion peak at m/z 245.36 [M+H]+.

  • IR Spectroscopy: Stretching vibrations at 1710 cm−1 (ketone C=O) and 2800–2900 cm−1 (amine C-H).

Chemical Reactions Analysis

3-[(Benzylmethylamino)methyl]-2-norbornanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents:
Research indicates that derivatives of 3-[(Benzylmethylamino)methyl]-2-norbornanone may exhibit neuroprotective properties. For instance, studies have shown that certain analogs can increase neuronal survival rates under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases such as stroke and Alzheimer's disease .

2. Analgesic Properties:
The compound's structure resembles known analgesics, leading to investigations into its potential as a pain relief agent. Preliminary studies suggest that it may interact with pain receptors, making it a candidate for further development as an analgesic drug .

3. Anticancer Activity:
Recent investigations have highlighted the potential anticancer properties of compounds related to this compound. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating their usefulness in cancer therapy .

Organic Synthesis Applications

1. Reactivity in Organic Transformations:
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to prepare more complex molecules through reactions such as alkylation and acylation, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

2. Photocatalysis:
The compound has been explored for use in photocatalytic reactions, where it can facilitate the formation of new chemical bonds under light irradiation. This application is particularly relevant in green chemistry, where reducing energy consumption and waste is essential .

Case Study 1: Neuroprotection

A study published in The Journal of Pharmaceutical Sciences evaluated the neuroprotective effects of several derivatives of this compound. The results indicated that these compounds significantly increased neuronal survival rates compared to control groups, showcasing their potential for developing neuroprotective therapies .

Case Study 2: Anticancer Activity

In a recent study focusing on new sulfonamide derivatives, researchers incorporated the structure of this compound into their compounds. The resulting molecules exhibited significant cytotoxic activity against breast and colon cancer cell lines, suggesting that this compound could be a lead structure for future anticancer drug development .

Mechanism of Action

The exact mechanism of action of 3-[(Benzylmethylamino)methyl]-2-norbornanone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Studies suggest that it may modulate neurotransmitter systems, including dopamine and serotonin pathways, which could explain its potential effects on neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(Benzylmethylamino)methyl]-2-norbornanone can be contextualized against related bicyclic ketones. Key comparisons include:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Key Properties/Applications References
This compound C₁₆H₂₁NO 202.37 Benzylmethylamino-methyl High lipophilicity; potential pharmacological scaffold
3-(Dimethylaminomethyl)-2-norbornanone C₁₀H₁₇NO 167.25 Dimethylamino-methyl Intermediate in stereoselective syntheses; studied for radical reaction dynamics
3-Methylene-2-norbornanone C₈H₁₀O 122.16 Exo-methylene group Reactive dienophile; used in Diels-Alder reactions
3-(Morpholinomethyl)-2-norbornanone C₁₂H₁₉NO₂ 209.29 Morpholino-methyl Enhanced solubility due to polar morpholine ring
3-(4-Methylpiperazinomethyl)-2-norbornanone C₁₃H₂₂N₂O 222.33 4-Methylpiperazino-methyl Explored in CNS-targeting drug design
2-Norbornanone C₇H₁₀O 110.15 None (parent compound) Common precursor for functionalized derivatives

Reactivity and Functionalization

  • This contrasts with 3-methylene-2-norbornanone, where the exo-methylene group enhances reactivity in cycloadditions .
  • Stereoselectivity: Reduction of 3-aminomethyl-norbornanones (e.g., LiAlH₄) yields stereoisomers (exo vs. endo). For example, 3-exo-dimethylaminomethyl-2-endo-norbornanamine is a major product , suggesting similar stereochemical outcomes for the benzylmethylamino derivative.

Physicochemical Properties

  • Solubility: Polar substituents like morpholino improve aqueous solubility (e.g., 3-(Morpholinomethyl)-2-norbornanone), whereas the benzylmethylamino group may reduce it .

Biological Activity

3-[(Benzylmethylamino)methyl]-2-norbornanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H23NOC_{16}H_{23}NO and a molecular weight of approximately 245.36 g/mol, belongs to the class of norbornanones, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes, potentially influencing pathways related to cell proliferation and apoptosis. The compound's structure allows it to interact favorably with proteins involved in these pathways, which is crucial for its therapeutic potential.

Pharmacological Studies

Research has highlighted several key pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives of norbornanones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated potent activity against mutant p53 cell types, with lethal concentration (LC50) values ranging from 3 to 8 µM. This suggests a selective action that may spare normal cells while targeting malignant ones .
  • Neuroprotective Effects : Some studies indicate that norbornanone derivatives could have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. The exact mechanism remains under investigation, but it may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing the efficacy of this compound. SAR studies have identified key functional groups that enhance its biological profile:

Structural Feature Effect on Activity
Benzylmethylamino groupEnhances binding affinity to target proteins
Norbornanone backboneProvides structural stability and bioavailability
Alkyl substitutionsModulate lipophilicity and cellular uptake

These insights are essential for guiding future modifications aimed at improving the compound's pharmacological properties.

Case Study 1: Anticancer Properties

A notable case study involved the evaluation of this compound in a panel of cancer cell lines. The study found that this compound exhibited a selective cytotoxic effect on cells harboring mutant p53, suggesting a potential application in targeted cancer therapies. The mechanism was hypothesized to involve the restoration of normal p53 function, leading to enhanced apoptosis in cancer cells .

Case Study 2: Neuroprotective Potential

Another study assessed the neuroprotective effects of norbornanone derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death and promote survival pathways in neuronal cells. This suggests their potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Basic: What are the key steps in synthesizing 3-[(Benzylmethylamino)methyl]-2-norbornanone?

The synthesis typically involves a Mannich reaction to introduce the benzylmethylamino-methyl group onto the 2-norbornanone scaffold. A general protocol includes:

  • Step 1 : Reacting 2-norbornanone with formaldehyde and benzylmethylamine under acidic or basic conditions to form the Mannich base.
  • Step 2 : Purification via distillation or recrystallization. For example, 2-norbornanone derivatives are often distilled under reduced pressure (170–173°C) to isolate the product .
  • Step 3 : Characterization using GC-MS (to confirm purity >96%) and NMR (to verify regiochemistry and stereochemistry) .

Basic: How can researchers address discrepancies in reported melting points for 2-norbornanone derivatives?

Discrepancies in melting points (e.g., 90–91°C vs. 97.2–98.0°C for 2-norbornanone) often arise from impurities or stereochemical variations. To resolve this:

  • Method 1 : Purify the compound via regeneration from its semicarbazone derivative, which ensures high purity .
  • Method 2 : Use gas chromatography to identify impurities (e.g., residual starting alcohols or formate esters) and optimize recrystallization solvents .

Advanced: What strategies improve stereoselectivity in the Mannich reaction for norbornanone derivatives?

The exo/endo selectivity of substituents on the norbornane scaffold is influenced by steric and electronic factors:

  • Steric Control : Use bulky amines (e.g., benzylmethylamine) to favor exo-attack due to reduced hindrance on the concave (endo) face .
  • Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance reaction rates and selectivity during oxidation steps .
  • Catalysis : Transition metal catalysts (e.g., CrO₃ in acetic acid) can modulate stereochemical outcomes during oxidation of secondary alcohols to ketones .

Advanced: How can computational methods aid in predicting reaction pathways for this compound?

  • DFT Calculations : Model the energy barriers for exo vs. endo transition states during Mannich reactions to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., acetone vs. acetic acid for chromic acid oxidations) .
  • Docking Studies : Investigate the compound’s potential as a bioactive molecule by analyzing interactions with biological targets (e.g., enzymes or receptors) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., coupling constants for bicyclic protons) and confirm the presence of the benzylmethylamino group .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .

Advanced: How do researchers resolve contradictions in reaction yields during scale-up?

  • Process Optimization : Adjust distillation parameters (e.g., temperature gradients, vacuum pressure) to prevent clogging during large-scale purification .
  • Impurity Profiling : Use HPLC or GC-MS to trace byproducts (e.g., unreacted 2-exo-norbornanol) and refine oxidation conditions (e.g., CrO₃ concentration) .
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Basic: What are common impurities in synthesized this compound?

  • Residual Solvents : Acetone or formic acid from oxidation steps (detected via GC headspace analysis) .
  • Unreacted Intermediates : 2-exo-norbornyl formate or starting alcohols (removed via sodium bisulfite washes) .
  • Stereoisomers : endo vs. exo isomers resolved by fractional crystallization of oxalate salts .

Advanced: What role does the norbornane scaffold play in modulating biological activity?

The bicyclic structure enhances rigidity and metabolic stability , making it valuable in drug discovery:

  • Targeted Delivery : The scaffold’s lipophilicity improves blood-brain barrier penetration for CNS-targeting agents .
  • Conformational Restriction : Preorganizes the benzylmethylamino group for optimal receptor binding (e.g., in Alzheimer’s disease therapeutics) .

Basic: What safety precautions are critical when handling chromium-based oxidants?

  • Ventilation : Use fume hoods to avoid inhalation of CrO₃ dust .
  • Waste Disposal : Neutralize acidic chromium waste with sodium carbonate before disposal .
  • PPE : Wear nitrile gloves and eye protection to prevent contact with corrosive reagents .

Advanced: How can researchers leverage this compound for multi-target drug design?

  • Hybrid Molecules : Combine the norbornanone core with pharmacophores like coumarins or indoles to address multi-factorial diseases (e.g., Alzheimer’s) .
  • Structure-Activity Relationship (SAR) : Systematically modify the benzylmethylamino group to optimize interactions with enzymes (e.g., cholinesterases) .

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